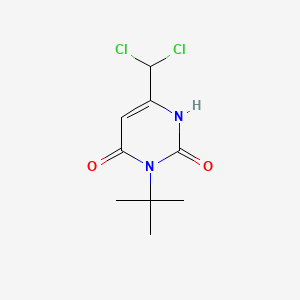
(2S,3R)-cyproconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-cyproconazole is a stereoisomer of cyproconazole, a triazole fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its high efficacy in inhibiting the growth of various fungi, making it a valuable tool in crop protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-cyproconazole involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-cyproconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3R)-cyproconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Investigated for its effects on fungal cell membranes and its potential as a fungicide.
Medicine: Explored for its potential antifungal properties in treating fungal infections.
Industry: Utilized in the development of new fungicides and crop protection agents
Mecanismo De Acción
The mechanism of action of (2S,3R)-cyproconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another stereoisomer with similar stereochemistry but different biological activity.
(2S,3R)-2-chloro-3-hydroxy ester: Shares similar synthetic routes and reaction conditions.
Uniqueness
(2S,3R)-cyproconazole is unique due to its high efficacy as a fungicide and its specific mechanism of action targeting lanosterol 14α-demethylase. This makes it particularly effective in controlling a wide range of fungal pathogens in agriculture.
Propiedades
Número CAS |
138604-74-7 |
|---|---|
Fórmula molecular |
C15H18ClN3O |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
(2S,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m1/s1 |
Clave InChI |
UFNOUKDBUJZYDE-ABAIWWIYSA-N |
SMILES isomérico |
C[C@H](C1CC1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


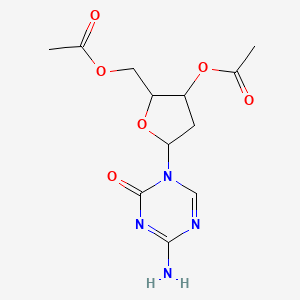
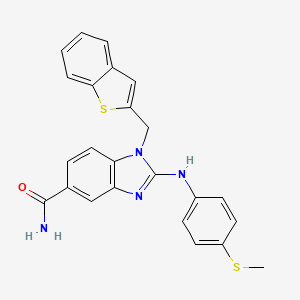
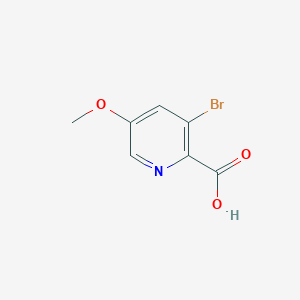
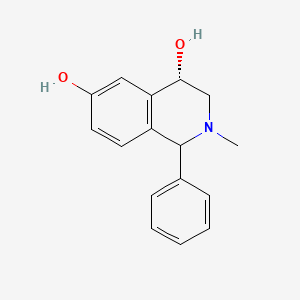
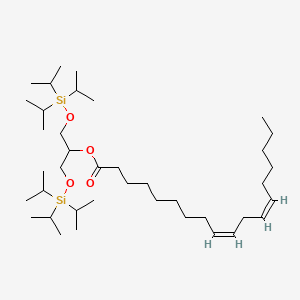
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
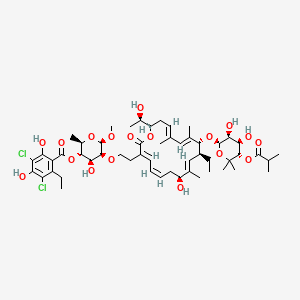
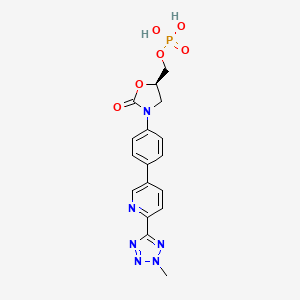
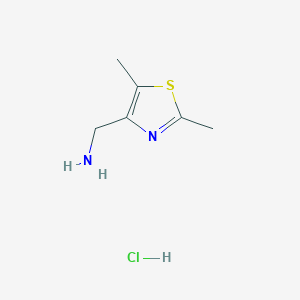
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
